molecular formula C29H33NO11 B1217269 N,N-Dimethyladriamycin CAS No. 70222-95-6

N,N-Dimethyladriamycin

Cat. No. B1217269
CAS RN: 70222-95-6
M. Wt: 571.6 g/mol
InChI Key: DJEFXYVVRUAFEB-SXPDSNDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyladriamycin, also known as N,N-Dimethyladriamycin, is a useful research compound. Its molecular formula is C29H33NO11 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyladriamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyladriamycin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70222-95-6

Product Name

N,N-Dimethyladriamycin

Molecular Formula

C29H33NO11

Molecular Weight

571.6 g/mol

IUPAC Name

(9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17?,19-,24+,29-/m0/s1

InChI Key

DJEFXYVVRUAFEB-SXPDSNDQSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Related CAS

67106-76-7 (mono-hydrochloride)

synonyms

N,N-dimethyladriamycin
N,N-dimethyldoxorubicin
N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer
N,N-dimethyldoxorubicin monohydrochloride

Origin of Product

United States

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